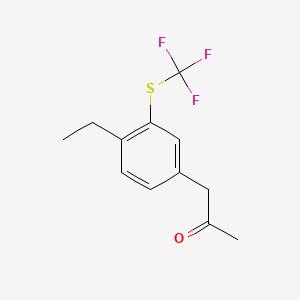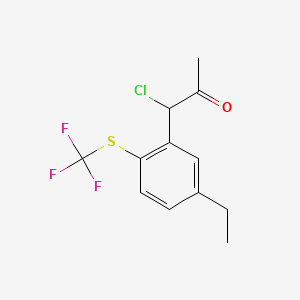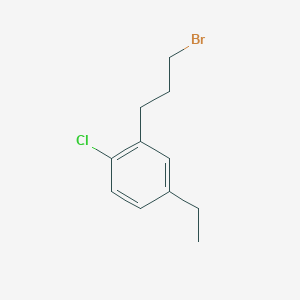
1-(3-Bromopropyl)-2-chloro-5-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-chloro-5-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene typically involves the halogenation of an appropriate precursor. One common method is the bromination of 2-chloro-5-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-chloro-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene exerts its effects involves the interaction of its halogenated groups with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl group can influence the compound’s reactivity and stability. The pathways involved include nucleophilic attack on the halogenated carbon atoms and subsequent formation of new chemical bonds.
Comparación Con Compuestos Similares
1-Bromo-3-chloropropane: Similar in structure but lacks the aromatic ring.
2-Bromo-5-chloroethylbenzene: Similar but with different substitution pattern on the benzene ring.
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the ethyl group.
Uniqueness: 1-(3-Bromopropyl)-2-chloro-5-ethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the ethyl group, allows for a diverse range of chemical transformations and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H14BrCl |
|---|---|
Peso molecular |
261.58 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-chloro-4-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
YLQSIFZGGPXLIW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
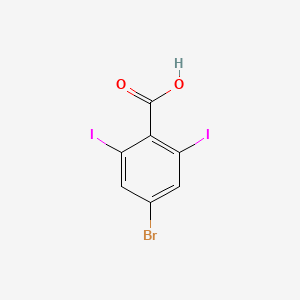

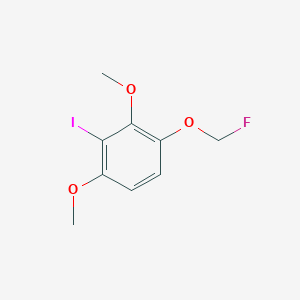
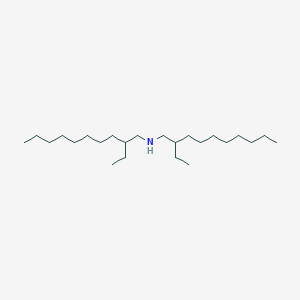
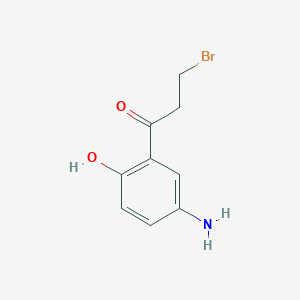

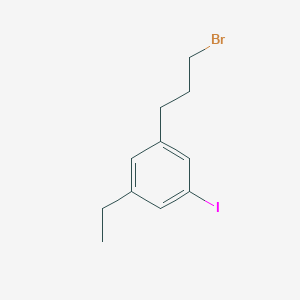

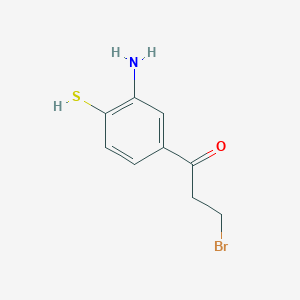
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)

